Cas no 1067905-53-6 (3-(furan-3-yl)prop-2-en-1-amine)

3-(furan-3-yl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(furan-3-yl)prop-2-en-1-amine
- 1067905-53-6
- EN300-1246801
-
- インチ: 1S/C7H9NO/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H,4,8H2/b2-1+
- InChIKey: MRSFVKGGCOIXSU-OWOJBTEDSA-N
- ほほえんだ: O1C=CC(=C1)/C=C/CN
計算された属性
- せいみつぶんしりょう: 123.068413911g/mol
- どういたいしつりょう: 123.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(furan-3-yl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246801-5.0g |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 5g |
$3562.0 | 2023-06-08 | ||
Enamine | EN300-1246801-0.5g |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 0.5g |
$1180.0 | 2023-06-08 | ||
Enamine | EN300-1246801-5000mg |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 5000mg |
$2443.0 | 2023-10-02 | ||
Enamine | EN300-1246801-250mg |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 250mg |
$774.0 | 2023-10-02 | ||
Enamine | EN300-1246801-0.1g |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 0.1g |
$1081.0 | 2023-06-08 | ||
Enamine | EN300-1246801-1.0g |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 1g |
$1229.0 | 2023-06-08 | ||
Enamine | EN300-1246801-10.0g |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 10g |
$5283.0 | 2023-06-08 | ||
Enamine | EN300-1246801-0.05g |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 0.05g |
$1032.0 | 2023-06-08 | ||
Enamine | EN300-1246801-0.25g |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 0.25g |
$1131.0 | 2023-06-08 | ||
Enamine | EN300-1246801-2.5g |
3-(furan-3-yl)prop-2-en-1-amine |
1067905-53-6 | 2.5g |
$2408.0 | 2023-06-08 |
3-(furan-3-yl)prop-2-en-1-amine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
3-(furan-3-yl)prop-2-en-1-amineに関する追加情報
3-(Furan-3-Yl)Prop-2-en-1-Amine (CAS No: 1067905-53-6)
Introduction to 3-(Furan-3-Yl)Prop-2-en-1-Amine
3-(Furan-3-Yl)Prop-2-en-1-Amine, also identified by the CAS number 1067905-53-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a furan ring and an amine group, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its importance in contemporary research.
Structural Insights and Chemical Properties
The molecular structure of 3-(Furan-3-Yl)Propenamine comprises a furan ring attached to a propenamine moiety, creating a conjugated system that imparts unique electronic properties. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, contributes to the compound's stability and reactivity. The propenamine group, with its double bond and amine functionality, adds versatility to the molecule, enabling it to participate in various chemical reactions.
Recent studies have explored the electronic properties of CAS No 1067905-53-6, revealing its potential as a building block in the synthesis of more complex organic molecules. Its ability to undergo conjugate addition reactions has been particularly noted, making it a valuable intermediate in organic synthesis.
Applications in Drug Discovery and Development
The compound 3-(Furan Propenyl Amine) has shown promise in the realm of drug discovery. Researchers have investigated its potential as a lead compound for developing therapeutic agents targeting various diseases. For instance, studies have demonstrated that this compound exhibits moderate activity against certain enzymes associated with neurodegenerative disorders.
In addition, CAS No 1067905 53 6 has been explored for its anti-inflammatory properties. Preclinical studies suggest that it may inhibit key inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Synthetic Methods and Optimization
The synthesis of Furan Propenyl Amine has been optimized through various methodologies. Traditional approaches involve multi-step reactions, including Friedel-Crafts alkylation and subsequent amine formation. However, recent advancements have introduced more efficient routes utilizing catalytic systems that enhance yield and selectivity.
A notable development involves the use of microwave-assisted synthesis for the preparation of CAS No 1067905 53 6. This method significantly reduces reaction time while maintaining high purity levels, making it more suitable for large-scale production.
Safety Considerations and Storage Recommendations
As with any chemical compound, proper handling and storage are essential for safety and efficacy. Furan Propenyl Amine should be stored in a cool, dry place away from direct sunlight to prevent degradation. It is advisable to handle the compound under inert atmosphere conditions to avoid oxidation.
Preliminary toxicity studies indicate that CAS No 1067905 53 6 exhibits low toxicity at typical experimental doses; however, further comprehensive safety assessments are required before it can be considered for clinical applications.
Conclusion
The Future Outlook for Furan Propenyl Amine (CAS No: 1067905 53 6)
In summary
, Furan Propenyl Amine (CAS No: 1067905 53 6) stands as a versatile compound with promising applications across multiple domains of chemistry and pharmacology.1067905-53-6 (3-(furan-3-yl)prop-2-en-1-amine) 関連製品
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